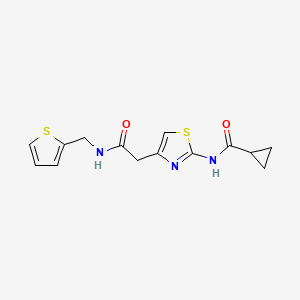

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

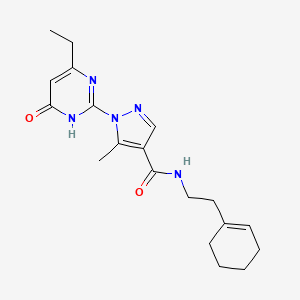

“N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also includes a thiophene ring, which is a five-membered ring with one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide . The reaction conditions were optimized to yield the desired product . Another synthesis method involves the reaction of 2-Thiopheneethylamine with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The crystal structure of a similar compound, 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid . In another study, α-oxothioamides were used in the synthesis of 2-acyl-4-(het)arylthiazoles and thioethers .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

The synthesis of 4-aryl-4-oxo-2-(thiophen-2-ylamino)but-2-enoates —which includes our compound—has been investigated for its anti-inflammatory effects. These derivatives, bearing a cyano functional group at the thiophene ring, were synthesized by reacting substituted 3-(thiophen-2-ylamino)-3H-furan-2-ones with primary alcohols. Notably, the synthesized esters demonstrated pronounced anti-inflammatory activity and low toxicity .

Analgesic Properties

Thiazoles, including our compound, have been evaluated for their analgesic potential. While specific studies on this compound are limited, related thiazole derivatives have shown significant analgesic effects .

Antinociceptive Activity

The N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which include our compound, were studied for their antinociceptive activity. Although further research is needed, these compounds hold promise in pain management .

Medicinal Chemistry Applications

Researchers have explored the medicinal chemistry aspects of thiazole-based compounds. Our compound’s structural features make it an interesting candidate for drug design and optimization. Investigations into its interactions with biological targets could lead to novel therapeutic agents .

Bioorganic and Medicinal Chemistry

In the context of bioorganic and medicinal chemistry, thiazole derivatives have attracted attention. While our compound specifically awaits detailed studies, related analogs have exhibited diverse biological activities, including antimicrobial and anticancer effects .

Synthetic Methodology

The synthesis of our compound involves intriguing chemistry, such as the one-pot reaction of 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate in the presence of ceric ammonium nitrate (CAN). Understanding the synthetic pathways and optimizing these reactions contributes to the broader field of organic synthesis .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways depending on the specific derivative and target . For example, some thiazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives are known to exert various molecular and cellular effects depending on their specific targets and modes of action . For example, some thiazole derivatives have been found to induce apoptosis in certain cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action, efficacy, and stability of thiazole derivatives .

Propiedades

IUPAC Name |

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c18-12(15-7-11-2-1-5-20-11)6-10-8-21-14(16-10)17-13(19)9-3-4-9/h1-2,5,8-9H,3-4,6-7H2,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLGKMQTIMPMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)

![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B3003728.png)

![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)

![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)

![2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid](/img/structure/B3003736.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)